2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole is a complex heterocyclic compound that features a unique combination of pyrazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole typically involves multi-component reactions. One common method includes the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of catalysts such as nano-SiO2/HClO4 under reflux conditions . Another approach involves the reaction of β-keto esters, hydrazines, and aldehydes in a one-pot pseudo five-component reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to ensure the reaction proceeds smoothly and safely on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved often include signal transduction and metabolic pathways relevant to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(1-methyl-1H-pyrazol-4-YL)-1H-pyrazole: Similar structure but lacks the thiazole ring.
4-Phenyl-1,3-thiazole: Contains the thiazole ring but lacks the pyrazole moieties.
Uniqueness
2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole is unique due to its combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N7S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[3,5-bis(1-methylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C20H19N7S/c1-25-11-15(9-21-25)17-8-19(16-10-22-26(2)12-16)27(24-17)20-23-18(13-28-20)14-6-4-3-5-7-14/h3-7,9-13,19H,8H2,1-2H3 |
InChI Key |
SATVSKURZDKFJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CN(N=C5)C |
Origin of Product |
United States |
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